molecular formula C11H10O3 B1397995 (R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one CAS No. 1255206-70-2

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No. B1397995
M. Wt: 190.19 g/mol
InChI Key: YQLAZVRXBCSLAI-JTQLQIEISA-N
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Description

(-)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, commonly known as MIOX, is a naturally occurring compound with a variety of potential applications in the fields of medicine and biochemistry. MIOX is an isobenzofuranone with a molecular formula of C9H8O2, and is a product of the oxidation of the phenol group of the hydroxycinnamic acid derivatives. It has been studied for its pharmacological properties, including its anti-inflammatory, anti-allergenic, anti-cancer, and antioxidant activities. In addition, MIOX has been found to possess significant antiviral and antifungal activities.

Scientific Research Applications

1. Synthesis of Diastereoisomeric Compounds

Research demonstrates the utilization of isobenzofuran derivatives in the synthesis of diastereoisomeric compounds. In a study by Fu, Linden, and Heimgartner (2004), isobenzofuran derivatives were used to form spirocyclic 1,3-oxathiolanes, showcasing their utility in creating structurally complex and stereochemically diverse molecules (Fu, Linden, & Heimgartner, 2004).

2. Analyzing Keto-Enol Tautomerism

Pires et al. (2016) explored the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, contributing to the understanding of their structural dynamics and reactivity. This study provides insights into the chemical behavior of these compounds under different conditions, which is crucial for their application in various scientific fields (Pires et al., 2016).

3. Investigating Molecular Structure and Antioxidant Activities

A 2020 study by Yılmaz et al. examined the molecular structure of a novel isobenzofuran derivative. This research included X-ray diffraction analysis and DFT calculations, highlighting the compound's potential in antioxidant activities and DNA binding, thereby indicating its significance in biochemistry and pharmacology (Yılmaz et al., 2020).

4. Development of Synthetic Methodologies

Liu et al. (2013) focused on developing an improved synthetic approach for a specific isobenzofuran derivative. This research is vital for the efficient and scalable production of these compounds, which can be pivotal in various industrial and pharmaceutical applications (Liu et al., 2013).

5. Nonlinear Optical Properties Study

The study of nonlinear optical properties of isobenzofuran-1(3H)-ones by Maleki et al. (2015) opens avenues for their application in optoelectronics and photonics. This research provides insights into the use of these compounds in advanced technological applications (Maleki et al., 2015).

6. Novel Synthesis Approaches

Research by Mohammadizadeh, Saberi, and Taghavi (2016) introduced a novel, efficient method for synthesizing specific isobenzofuran-1(3H)-one derivatives. This innovative approach enhances the accessibility and diversity of these compounds for research and development purposes (Mohammadizadeh, Saberi, & Taghavi, 2016).

properties

IUPAC Name

4-methyl-5-[(2R)-oxiran-2-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAZVRXBCSLAI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217313
Record name 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

CAS RN

1255206-70-2
Record name 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.5 g, 8.4 mmol) was added to DCM (25 mL) at 0° C. then meta-chloroperbenzoic acid (2.9 g, 17 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, saturated sodium bicarbonate, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography (eluting with 0-80% EtOAc/hexane solvent system) to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one.
Quantity
1.5 g
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25 mL
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2.9 g
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Synthesis routes and methods II

Procedure details

Racemic 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one was resolved on a ChiralPak® AD-H column (5×25 cm) under SFC conditions on a Berger MGIII preparative SFC instrument. The racemate was diluted to 50 mg/ml in 1:1 DCM:MeOH. The separation was accomplished using 10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C. 500 ul Injections were spaced every 2.12 mins. The faster eluting (2R)-epoxide (I-15B) eluted at 5.2 min, and the slower eluting (2S)-epoxide (I-15A) eluted at 5.6 min.
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Synthesis routes and methods III

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.46 g, 8.38 mmol) was added to DCM (25 mL) at 0° C. then m-CPBA (2.89 g, 16.8 mmol) was added and the mixture was stirred at RT overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, NaHCO3, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography through 120 g Redi-sep column eluting with 0-80% EtOAc/hexane solvent system to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one. 1H-NMR (500 MHz, CDCl3): δ ppm 7.77 (d, J=8 Hz, 1H), 7.43 (d, J=8 Hz, 1H), 5.30 (s, 2H), 4.12 (s, 1H), 3.27 (t, J=4 Hz, 1H), 2.735 (dd, J=2.2, 5.5 Hz, 1H), 2.43 (s, 3H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
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(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 6
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Citations

For This Compound
1
Citations
J Jiang, FX Ding, X Zhou, TJ Bateman… - Journal of Medicinal …, 2021 - ACS Publications
A renal outer medullary potassium channel (ROMK, Kir1.1) is a putative drug target for a novel class of diuretics with potential for treating hypertension and heart failure. Our first …
Number of citations: 3 pubs.acs.org

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